molecular formula C7H5ClF3NO B580889 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1346809-11-7

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B580889
CAS No.: 1346809-11-7
M. Wt: 211.568
InChI Key: UQUDIOBRPUWRHV-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Comparison: 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDIOBRPUWRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744869
Record name 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-11-7
Record name Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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